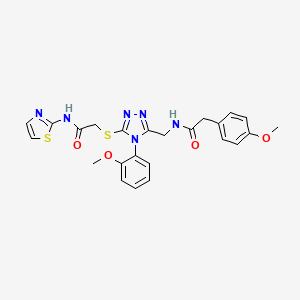
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone” belongs to the class of organic compounds known as alpha amino acid amides . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, one study designed, synthesized, and biologically evaluated ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives as novel potent GPBAR1 agonists . Another study discussed various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .Molecular Structure Analysis
The molecular structure of this compound has been elucidated in computational studies . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied in various contexts . For instance, one study discovered ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 .Aplicaciones Científicas De Investigación
- Results : Some compounds showed moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani. Notably, specific derivatives demonstrated strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), outperforming existing pesticides .
- Results : Compounds exhibited excellent antibacterial effects against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc). These derivatives containing a trifluoromethyl pyridine moiety could serve as potential templates for novel antibacterial agents .
- Results : These salts exhibited interesting properties and could find applications in energetic materials .
Agricultural Biological Activities
Antimicrobial Properties
Anticancer Potential
Energetic Ionic Salts
Quinazolinone Derivatives
Metabolic Stability and Drug Design
Mecanismo De Acción
Target of Action
The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases .
Mode of Action
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone interacts with GPBAR1 as a non-steroidal agonist . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Biochemical Pathways
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone affects multiple metabolic pathways. For instance, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Pharmacokinetics
The related compounds 9 and 10, which share a similar scaffold, suggest that this class of compounds might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The molecular and cellular effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which in turn lowers blood glucose and insulin levels while increasing insulin sensitivity .
Action Environment
It is known that the efficacy of gpbar1 agonists can be influenced by factors such as diet and the presence of other medications .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological effects . The constantly growing interest in heterocyclic systems of this nature suggests that new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Propiedades
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(20-7-6-12(8-20)14-17-10-22-19-14)13-9-23-15(18-13)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPNXCVGSYUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)
![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)
![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)
![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2578979.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)
![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)

![3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2578984.png)